

Chemical formula and molecular weight of fluorescein diacetate

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An In-Depth Technical Guide to Fluorescein Diacetate (FDA)

For Researchers, Scientists, and Drug Development Professionals

Fluorescein diacetate (FDA) is a vital, cell-permeant fluorogenic probe widely utilized to assess enzymatic activity and cell membrane integrity, key indicators of cell viability. Its application spans various research fields, including cell biology, drug discovery, and environmental science, offering a reliable method for the real-time monitoring of cellular health and cytotoxicity.

Core Properties and Chemical Information

Fluorescein diacetate is the diacetylated form of fluorescein, rendering the molecule non-fluorescent and hydrophobic. This allows it to freely cross intact cell membranes.



| Property | Value | Citations |
|--------------------|--|--------------|
| Chemical Formula | C24H16O7 | [1][2][3][4] |
| Molecular Weight | 416.4 g/mol | [1][2][3] |
| Appearance | Light yellow crystalline powder | [4][5] |
| Melting Point | 200-207 °C | [4][5] |
| Excitation Maximum | ~490-494 nm | [6][7] |
| Emission Maximum | ~520-521 nm | [6][7] |
| Solubility | Soluble in DMSO, acetone, ethanol, and chloroform. Sparingly soluble in water. | [2][3][5][7] |
| Purity | Typically >98% | [3][4] |
| CAS Number | 596-09-8 | [1][2][3][4] |

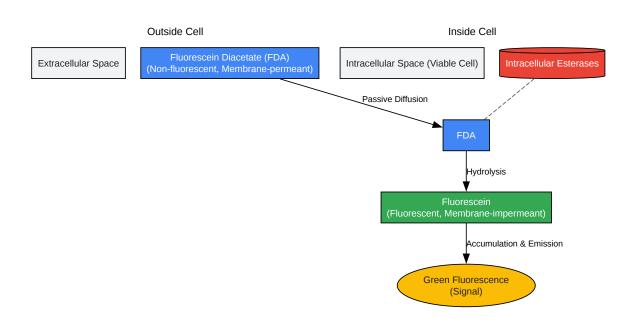
Mechanism of Action: Intracellular Activation

The utility of FDA as a viability probe is centered on its intracellular conversion to fluorescein. This process is contingent on two fundamental characteristics of viable cells: enzymatic activity and an intact cell membrane.

- Passive Diffusion: The non-polar, non-fluorescent FDA molecule readily diffuses across the plasma membrane into the cell's interior.[8][9]
- Enzymatic Hydrolysis: Once inside a viable cell, ubiquitous intracellular esterases cleave the two acetate groups from the FDA molecule.[2][4][5][7] This enzymatic cleavage yields fluorescein, a polar and highly fluorescent compound.[8]
- Intracellular Accumulation: The resulting fluorescein is trapped within the cell, as the intact plasma membrane of a healthy cell is impermeable to this polar molecule. This leads to the accumulation of green fluorescence.[5][7][10]
- Lack of Fluorescence in Non-Viable Cells: Cells with compromised membranes or inactive metabolic processes cannot retain fluorescein or cannot hydrolyze FDA in the first place, and



therefore do not fluoresce.[5][10]



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Caption: Intracellular activation workflow of Fluorescein Diacetate (FDA).

Experimental Protocols

The following are generalized protocols for assessing cell viability using FDA. Optimization of dye concentration and incubation time may be necessary depending on the cell type.[11]

Protocol 1: Qualitative Assessment of Adherent Cell Viability by Fluorescence Microscopy

This method is suitable for a rapid, visual determination of cell viability.



Materials:

- FDA stock solution (e.g., 1-5 mg/mL in acetone or DMSO).[11]
- Propidium Iodide (PI) stock solution (optional, for counterstaining dead cells).[11][12]
- Phosphate-Buffered Saline (PBS) or serum-free medium.
- Inverted fluorescence microscope with appropriate filter sets (e.g., FITC for FDA).[11]

Procedure:

- Cell Preparation: Culture adherent cells on coverslips or in culture-appropriate plates.
- Staining Solution Preparation: Prepare a fresh staining solution by diluting the FDA stock solution in PBS or serum-free medium to a final working concentration (e.g., 1 μg/mL). If using PI, it can be added to this solution. Protect the solution from light.[11]
- Washing: Gently aspirate the culture medium and wash the cells once with PBS to remove any residual serum esterases that could cause background fluorescence.[11]
- Staining: Add the FDA working solution to the cells, ensuring they are fully covered.
- Incubation: Incubate the cells at 37°C for 5-15 minutes in the dark. Optimal incubation time can vary by cell type.[11]
- Washing: Gently remove the staining solution and wash the cells once with PBS.[11]
- Imaging: Immediately observe the cells under a fluorescence microscope. Viable cells will
 exhibit bright green fluorescence, while dead cells (if stained with PI) will show red nuclear
 staining.[11][13]

Protocol 2: Quantitative Analysis of Cell Viability via Plate Reader

This protocol is designed for high-throughput screening applications, such as evaluating the cytotoxicity of compounds.



Materials:

- · FDA stock solution.
- 96-well clear-bottom black plates (to minimize background).[11]
- Fluorescence plate reader.[11]
- · Cell culture medium and reagents.

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere and grow according to the experimental design.[11]
- Compound Treatment: Treat cells with test compounds or vehicle controls for the desired duration. Include untreated cells as a negative control.[11]
- FDA Working Solution Preparation: Prepare a fresh FDA working solution by diluting the stock solution in PBS to the final desired concentration.
- Staining: Remove the culture medium and wash the cells once with PBS. Add the FDA working solution to each well.[11]
- Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[11]
- Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with
 excitation set to ~488 nm and emission at ~530 nm.[11] A decrease in fluorescence intensity
 relative to controls indicates a reduction in cell viability.

Applications in Research and Drug Development

- Cytotoxicity Assays: FDA is a cornerstone for evaluating the cytotoxic effects of new chemical entities in drug discovery pipelines.[11]
- Cell Proliferation Studies: By quantifying viable cells at various time points, the assay provides insights into how compounds affect cell growth.[11]



- Cancer Research: FDA can be used as a fluorogenic substrate for glutathione S-transferase P1-1 (GSTP1-1), an enzyme often overexpressed in cancer cells, making it a target for developing selective cancer cell detection tools.[2][14][15]
- General Cell Health Monitoring: It is routinely used to assess the viability of cells after cryopreservation, before subculturing, or prior to their use in other complex assays.[11]
- Microbial Activity Assessment: The FDA hydrolysis assay is also applied in environmental and soil sciences to measure the total microbial enzymatic activity.[13][16]

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